[2-(Pentafluorophenoxy)ethyl]amine hydrochloride
Overview
Description
[2-(Pentafluorophenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C8H7ClF5NO. It is characterized by the presence of a pentafluorophenoxy group attached to an ethylamine backbone, forming a hydrochloride salt. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pentafluorophenoxy)ethyl]amine hydrochloride typically involves the reaction of pentafluorophenol with ethylene oxide to form 2-(pentafluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce [2-(Pentafluorophenoxy)ethyl]amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Pentafluorophenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The pentafluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
[2-(Pentafluorophenoxy)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(Pentafluorophenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethoxy)ethyl]amine hydrochloride
- [2-(Difluoromethoxy)ethyl]amine hydrochloride
- [2-(Pentafluorophenyl)ethyl]amine hydrochloride
Uniqueness
Compared to these similar compounds, [2-(Pentafluorophenoxy)ethyl]amine hydrochloride is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenoxy)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO.ClH/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11;/h1-2,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXYWOVCCGIPEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1F)F)F)F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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